molecular formula C22H30O5 B12423926 Methylprednisolone-d4

Methylprednisolone-d4

Cat. No.: B12423926
M. Wt: 378.5 g/mol
InChI Key: VHRSUDSXCMQTMA-XTTBVBPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylprednisolone-d4 is a deuterium-labeled derivative of methylprednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling is used primarily for research purposes, allowing scientists to trace the compound’s metabolic pathways and interactions within biological systems. Methylprednisolone itself is widely used in the treatment of various inflammatory and autoimmune conditions, including allergies, asthma, and rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylprednisolone-d4 involves the incorporation of deuterium atoms into the methylprednisolone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methylprednisolone molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is then subjected to rigorous quality control tests to confirm its chemical structure and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Methylprednisolone-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis of the compound in biological systems. Some key applications include:

Mechanism of Action

Methylprednisolone-d4 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism. Key molecular targets include cytokines, chemokines, and adhesion molecules, which play crucial roles in the inflammatory process .

Comparison with Similar Compounds

Methylprednisolone-d4 is similar to other corticosteroids like prednisone, prednisolone, and dexamethasone. its deuterium labeling makes it unique for research purposes. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s metabolic pathways. Some similar compounds include:

Properties

Molecular Formula

C22H30O5

Molecular Weight

378.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-1,9,11,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i6D,10D,17D,19D/t10?,12-,14-,15-,17-,19+,20-,21-,22-

InChI Key

VHRSUDSXCMQTMA-XTTBVBPNSA-N

Isomeric SMILES

[2H]C1[C@]([C@]2([C@@H](C[C@@H](C3=CC(=O)C=C([C@@]32C)[2H])C)[C@H]4[C@]1([C@](CC4)(C(=O)CO)O)C)[2H])([2H])O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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